molecular formula C6H11N2OP B14399854 4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one CAS No. 89996-90-7

4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one

Cat. No.: B14399854
CAS No.: 89996-90-7
M. Wt: 158.14 g/mol
InChI Key: RKVLWZDXGWMTEZ-UHFFFAOYSA-N
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Description

4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one typically involves the reaction of tert-butylamine with a suitable azaphosphetone precursor. One common method includes the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The azaphosphetone ring structure also contributes to its reactivity and ability to modulate different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butylamino)-1,3-azaphosphet-2(3H)-one is unique due to its azaphosphetone ring structure, which is not commonly found in other similar compounds. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Additionally, the presence of the tert-butylamino group enhances its stability and reactivity compared to other compounds with similar functional groups .

Properties

CAS No.

89996-90-7

Molecular Formula

C6H11N2OP

Molecular Weight

158.14 g/mol

IUPAC Name

4-tert-butylimino-1,3-azaphosphetidin-2-one

InChI

InChI=1S/C6H11N2OP/c1-6(2,3)8-4-7-5(9)10-4/h10H,1-3H3,(H,7,8,9)

InChI Key

RKVLWZDXGWMTEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C1NC(=O)P1

Origin of Product

United States

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